molecular formula C10H9BrClN3 B13622785 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine

3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13622785
M. Wt: 286.55 g/mol
InChI Key: ZFIQVKCNFXGSJF-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromo- and chloro-substituted phenyl ring at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9BrClN3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15)

InChI Key

ZFIQVKCNFXGSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data/Properties Evidence Source
Target Compound 5-Bromo-2-Cl-phenyl (3), 4-CH₃ (4) C₁₀H₁₀BrClN₃ Not provided Supplier: CymitQuimica (discontinued)
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e) 5-Bromo-2-I-phenyl (3) C₉H₇BrIN₃ Not provided FT-IR: 3342 cm⁻¹ (NH₂); NMR: δ 7.05–7.76 (Ar-H)
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine 4-Br-phenyl (1), 3-CH₃ (3) C₁₀H₁₀BrN₃ 252.11 Empirical formula confirmed
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 4-Br-phenyl (3) C₉H₈BrN₃ Not provided Synthesized via coupling reactions
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 3-Cyclopropyl (4), 4-Br (4), 1-Ph (1) C₁₂H₁₂BrN₃ 278.15 CAS: 1820706-62-4; Supplier: Parchem
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-F-3-CH₃-phenyl (3), 4-CH₃ (4) C₁₁H₁₂FN₃ 205.24 Molecular formula and mass confirmed

Key Observations

Halogen Substitution: The target compound’s 5-bromo-2-chlorophenyl group distinguishes it from analogues like MK52 (4-bromophenyl) and 4e (5-bromo-2-iodophenyl). The electron-withdrawing nature of Br and Cl may enhance stability compared to iodine (4e), which is bulkier and less electronegative .

Methyl Group Position :

  • The 4-methyl group in the target compound contrasts with 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, where the methyl is at the 3-position. This positional difference could influence ring planarity and intermolecular interactions .

The presence of halogens may necessitate controlled conditions to avoid side reactions.

Spectroscopic Data :

  • The iodophenyl analogue (4e) shows distinct NMR shifts (δ 7.05–7.76 for aromatic protons) compared to the target compound’s expected shifts, which would likely differ due to the chloro substituent’s deshielding effects .

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